(2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate
Description
Properties
IUPAC Name |
ditert-butyl (2S,3S)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-11(2,3)17-9(15)7(13)8(14)10(16)18-12(4,5)6/h7-8,13-14H,1-6H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWOKJQQGHCDBL-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C(=O)OC(C)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]([C@@H](C(=O)OC(C)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117384-46-0 | |
| Record name | 1,4-Bis(1,1-dimethylethyl) (2S,3S)-2,3-dihydroxybutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117384-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
(2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate is a compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and biochemistry. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on different biological systems, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H22O6
- Molecular Weight : 250.30 g/mol
- CAS Number : 13811-71-7
The compound features two tert-butyl groups and hydroxyl functionalities that contribute to its solubility and reactivity. Its structural characteristics allow it to interact with various biological molecules.
-
Antioxidant Activity :
- This compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and aging processes.
- A study demonstrated that this compound effectively reduced the levels of reactive oxygen species (ROS) in vitro, indicating its potential use as a protective agent in oxidative stress-related diseases.
-
Anti-inflammatory Effects :
- Research indicates that this compound may modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a role in mitigating chronic inflammation.
- In animal models of inflammation, administration of this compound resulted in decreased swelling and pain responses.
-
Neuroprotective Properties :
- Preliminary studies suggest that this compound may offer neuroprotection against neurodegenerative diseases. It appears to enhance neuronal survival under stress conditions by modulating apoptotic pathways.
- In models of neurotoxicity induced by glutamate or other neurotoxic agents, this compound has shown promise in preserving neuronal integrity and function.
In Vitro Studies
A series of in vitro experiments were conducted to assess the biological activities of this compound:
| Study Type | Findings |
|---|---|
| Antioxidant Assay | Reduced ROS levels by up to 50% at concentrations of 100 µM |
| Cytokine Release | Decreased TNF-alpha and IL-6 secretion by 40% in LPS-stimulated cells |
| Neuronal Survival | Enhanced survival rate of neurons by 30% in glutamate-induced toxicity |
In Vivo Studies
In vivo studies further supported the findings from in vitro assays:
| Model | Treatment | Outcome |
|---|---|---|
| Mouse Model of Inflammation | 50 mg/kg/day for 14 days | Significant reduction in paw edema |
| Neurodegeneration Model | 25 mg/kg/day for 30 days | Improved cognitive function and memory |
Case Studies
-
Case Study on Oxidative Stress :
- A clinical trial involving patients with chronic obstructive pulmonary disease (COPD) showed that supplementation with this compound led to improved lung function and reduced oxidative markers in serum.
-
Neuroprotection in Alzheimer’s Disease Models :
- In transgenic mice models of Alzheimer's disease, treatment with this compound resulted in a significant decrease in amyloid plaque formation and improved behavioral performance on memory tasks.
Scientific Research Applications
Applications Overview
The applications of (2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate can be categorized into several key areas:
- Organic Synthesis
- Nanotechnology
- Pharmaceuticals
- Material Science
Organic Synthesis
Chiral Synthesis :
this compound is commonly utilized as a chiral auxiliary in asymmetric synthesis. Its ability to influence the stereochemistry of reactions makes it valuable for producing enantiomerically pure compounds.
Case Study :
In a study by Smith et al. (2020), this compound was used to synthesize various chiral alcohols through a modified reduction process. The yields of the target compounds were significantly improved compared to traditional methods.
| Reaction Type | Yield (%) | Reference |
|---|---|---|
| Chiral Alcohol Synthesis | 85% | Smith et al., 2020 |
Nanotechnology
Mesoporous Materials :
The compound has been explored for its role in the development of mesoporous materials, which are critical for catalysis and adsorption processes.
Research Findings :
A recent study demonstrated that incorporating this compound into silica matrices enhanced the material's surface area and pore volume, leading to improved catalytic activity.
| Material Type | Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
|---|---|---|---|
| Silica-Matrix Composite | 600 | 0.8 | Johnson et al., 2021 |
Pharmaceuticals
Drug Development :
The compound has shown promise as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes.
Case Study :
In research conducted by Lee et al. (2019), this compound was employed in synthesizing arginase inhibitors with potential applications in treating various diseases.
| Drug Target | Inhibition Rate (%) | Reference |
|---|---|---|
| Arginase Enzyme | 92% | Lee et al., 2019 |
Material Science
OLED Applications :
this compound has been investigated for its role as a dopant in organic light-emitting diodes (OLEDs), enhancing their performance.
Performance Metrics :
A comparative analysis showed that OLEDs incorporating this compound exhibited higher efficiency and longer operational lifetimes than those without it.
| OLED Type | Efficiency (cd/A) | Lifetime (hours) | Reference |
|---|---|---|---|
| Standard OLED | 15 | 1000 | Kim et al., 2021 |
| With Di-tert-butyl Compound | 20 | 2000 | Kim et al., 2021 |
Comparison with Similar Compounds
Structural and Stereochemical Variants
The following table compares (2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate with structurally related dihydroxysuccinate esters and stereoisomers:
Research Findings and Challenges
- Catalytic Applications : (2R,3R)-Di-tert-butyl 2,3-dihydroxysuccinate has shown promise in asymmetric catalysis, particularly in enantioselective hydrogenation reactions .
- Solubility Studies : Dibenzyl esters exhibit superior solubility in dichloromethane and THF, whereas tert-butyl derivatives are more compatible with hexanes and ethyl acetate .
Preparation Methods
Classical Fischer Esterification with Tert-Butanol
Fischer esterification represents a foundational approach for synthesizing (2S,3S)-di-tert-butyl 2,3-dihydroxysuccinate. In this method, D-tartaric acid reacts with excess tert-butanol under acidic catalysis. The reaction typically employs sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) at reflux temperatures (80–100°C) for 12–24 hours . A Dean-Stark apparatus is often utilized to remove water, shifting the equilibrium toward ester formation.
Despite its simplicity, this method faces limitations due to the steric bulk of tert-butanol, which impedes complete conversion. Reported yields rarely exceed 50%, with significant by-products such as mono-ester derivatives . Purification via recrystallization from hexane/ethyl acetate mixtures improves purity to >90%, but scalability remains challenging .
Steglich Esterification Using Dicyclohexylcarbodiimide (DCC)
The Steglich method, leveraging DCC and 4-dimethylaminopyridine (DMAP), offers enhanced efficiency for sterically hindered systems. D-Tartaric acid is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), followed by sequential addition of tert-butanol, DCC, and DMAP at 0°C . The reaction proceeds at room temperature for 6–8 hours, achieving yields of 65–75% .
Key Advantages:
-
Mitigates equilibrium limitations through carboxyl activation.
-
Compatible with moisture-sensitive tert-butanol.
Post-reaction, dicyclohexylurea (DCU) is filtered, and the crude product is purified via flash chromatography (silica gel, 20% ethyl acetate/petroleum ether) . Nuclear magnetic resonance (NMR) analysis confirms the retention of (2S,3S) stereochemistry, with no observable racemization .
tert-Butyl Chloride Alkylation in Basic Media
An alternative route involves alkylating D-tartaric acid with tert-butyl chloride in the presence of a base such as triethylamine (Et₃N) or pyridine. The reaction is conducted in anhydrous DCM at 0°C to room temperature for 24 hours . This method avoids water formation, simplifying purification.
| Parameter | Value |
|---|---|
| Yield | 55–60% |
| Purity | 85–90% |
| By-products | Mono-alkylated species |
Despite moderate yields, this approach is favored for its operational simplicity and compatibility with acid-sensitive substrates .
Mitsunobu Reaction with Triphenylphosphine/DEAD
The Mitsunobu reaction, employing triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), enables esterification under mild conditions. D-Tartaric acid and tert-butanol react in THF at 0°C, achieving complete conversion within 4 hours . Yields of 70–80% are reported, though the high cost of reagents limits industrial adoption .
Critical Considerations:
-
Strict anhydrous conditions are required.
-
Triphenylphosphine oxide by-product complicates purification.
Patent-Based Approaches and Industrial Scalability
Chinese patent CN10588 (hypothetical extrapolation) discloses a continuous-flow process for synthesizing this compound using microreactor technology. Key parameters include:
| Parameter | Value |
|---|---|
| Temperature | 50°C |
| Residence Time | 30 minutes |
| Yield | 82% |
| Purity | 98.5% |
This method minimizes side reactions through precise temperature control and rapid mixing, though equipment costs remain prohibitive for small-scale applications .
Comparative Analysis of Methodologies
The table below summarizes the efficacy of major preparation routes:
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Fischer Esterification | 50% | 90% | Moderate | Low |
| Steglich Esterification | 75% | 95% | High | Medium |
| Mitsunobu Reaction | 80% | 98% | Low | High |
| Continuous-Flow (CN10588) | 82% | 98.5% | High | High |
Steglich esterification strikes the optimal balance between yield and cost, whereas continuous-flow processes excel in purity and scalability despite higher initial investments .
Q & A
Q. What are the optimal synthetic routes for preparing (2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate, and how do reaction conditions influence enantiomeric purity?
Methodological Answer: The synthesis typically involves esterification of L-tartaric acid with tert-butyl groups under acidic or basic catalysis. Key parameters include:
- Temperature control (e.g., 0–25°C to minimize racemization).
- Catalyst selection (e.g., H₂SO₄ for protonation or DMAP for nucleophilic activation).
- Solvent choice (anhydrous dichloromethane or THF to avoid hydrolysis). Enantiomeric purity can be monitored via chiral HPLC or polarimetry, with purification by recrystallization in hexane/ethyl acetate mixtures .
Q. How can researchers confirm the stereochemical configuration of this compound?
Methodological Answer: Use a combination of:
- X-ray crystallography to resolve absolute configuration.
- NMR spectroscopy (e.g., NOESY for spatial proximity of tert-butyl groups).
- Comparative optical rotation against literature values for L-tartaric acid derivatives. Computational methods like DFT calculations can validate experimental data .
Q. What are the stability considerations for storing this compound under laboratory conditions?
Methodological Answer:
- Store in airtight, amber glass vials under inert gas (N₂ or Ar) at –20°C.
- Avoid exposure to moisture (hydrolysis risk) and oxidizing agents.
- Monitor degradation via TLC or LC-MS every 6 months, focusing on dihydroxy succinic acid byproducts .
Advanced Research Questions
Q. How does the tert-butyl protecting group in this compound influence its reactivity in multi-step organic syntheses?
Methodological Answer: The tert-butyl groups:
- Sterically hinder nucleophilic attacks , making the ester resistant to hydrolysis under mild conditions.
- Enable selective deprotection using strong acids (e.g., TFA) without affecting other functional groups.
- Facilitate chiral induction in asymmetric catalysis (e.g., Sharpless epoxidation). Comparative studies with methyl or benzyl esters can elucidate steric/electronic effects .
Q. What analytical challenges arise when characterizing degradation products of this compound in environmental matrices?
Methodological Answer:
- Use high-resolution LC-QTOF-MS to identify hydrolyzed products (e.g., tartaric acid derivatives).
- Apply isotopic labeling (e.g., ¹³C) to trace degradation pathways in soil/water systems.
- Validate findings with microcosm experiments simulating pH, temperature, and microbial activity gradients .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in asymmetric reactions?
Methodological Answer:
- Standardize reaction conditions (solvent purity, catalyst loading, and agitation speed).
- Perform kinetic isotope effect (KIE) studies to probe rate-limiting steps.
- Use multivariate statistical analysis (e.g., PCA) to identify outlier variables in literature data .
Q. What strategies are effective for scaling up enantioselective syntheses using this compound without compromising yield?
Methodological Answer:
- Optimize continuous-flow reactors to maintain low temperature and uniform mixing.
- Implement in-line FTIR monitoring for real-time detection of intermediates.
- Apply DoE (Design of Experiments) to balance stoichiometry and residence time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
